molecular formula C24H39IO4 B1202434 3-Iodocholic acid CAS No. 85121-73-9

3-Iodocholic acid

Cat. No.: B1202434
CAS No.: 85121-73-9
M. Wt: 518.5 g/mol
InChI Key: VGOVATCGEOKORT-OELDTZBJSA-N
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Description

3-Iodocholic acid is a bile acid derivative characterized by the substitution of a hydroxyl group at the C3 position of the cholane skeleton with an iodine atom. Bile acids, such as cholic acid and deoxycholic acid, are critical for lipid digestion and absorption, and their structural modifications often alter their physicochemical and biological properties .

Properties

CAS No.

85121-73-9

Molecular Formula

C24H39IO4

Molecular Weight

518.5 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

VGOVATCGEOKORT-OELDTZBJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C

Synonyms

3-iodocholic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:

    Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Azides, thiols.

Chemistry:

    Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.

    Catalysis: Acts as a catalyst or ligand in certain organic reactions.

Biology:

    Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.

Medicine:

    Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.

Industry:

    Biotechnology: Utilized in biotechnological processes involving bile acid transformations.

    Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.

    Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.

Comparison with Similar Compounds

3-Dehydrodeoxycholic Acid (3-Oxodeoxycholic Acid)

  • Structure : Features a ketone group at C3 instead of iodine.
  • Classification: A monohydroxy bile acid with a 12α-hydroxyl group .
  • Biological Relevance : Ketone groups at C3 may influence enzymatic oxidation-reduction pathways, unlike the steric and electronic effects of iodine in 3-iodocholic acid .

Isodeoxycholic Acid (3β-Deoxycholic Acid)

  • Structure : Contains a β-oriented hydroxyl group at C3 and a 12α-hydroxyl group, differing from the iodine substituent in 3-iodocholic acid .
  • Physiological Role : The β-configuration alters membrane interaction and micelle formation compared to α-oriented substituents .

3-Oxocholic Acid

  • Structure : A trihydroxy bile acid with a ketone at C3 and hydroxyl groups at C7 and C12 .

Cholic Acid

  • Structure : Native bile acid with hydroxyl groups at C3, C7, and C12.
  • Comparison : Replacement of the C3 hydroxyl with iodine in 3-iodocholic acid reduces hydrogen-bonding capacity but introduces halogen-mediated interactions (e.g., van der Waals forces) .

Comparative Data Table

Compound CAS Number C3 Substituent Hydroxyl Positions Molecular Weight (g/mol) Key Properties
3-Iodocholic acid Not provided Iodine Likely 7α, 12α ~644.6 (estimated) Halogenated, hydrophobic
3-Dehydrodeoxycholic acid 4185-01-7 Ketone 12α 390.56 Oxidized C3, enhances metabolic stability
Isodeoxycholic acid 570-63-8 β-OH 3β, 12α 392.57 Altered stereochemistry impacts micelle formation
3-Oxocholic acid HMDB0000502 Ketone 7α, 12α 406.54 Increased polarity, enzymatic substrate
Cholic acid 81-25-4 α-OH 3α, 7α, 12α 408.57 Native surfactant for lipid digestion

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for producing 3-iodocholic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves iodination of cholic acid derivatives. Key steps include:

  • Electrophilic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (e.g., acidic conditions to activate hydroxyl groups) .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the iodinated product.
  • Yield optimization : Temperature (20–40°C) and stoichiometric ratios (1:1.2 cholic acid derivative to iodinating agent) are critical for minimizing side reactions .

Q. How can researchers validate the structural integrity of 3-iodocholic acid post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm iodination at the C3 position (e.g., deshielded protons near the iodine atom) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 554.12 for C24_{24}H39_{39}IO5_5) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological studies) .

Q. What safety protocols are essential for handling 3-iodocholic acid in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile iodine byproducts .
  • Waste disposal : Collect iodinated waste separately for incineration or specialized chemical treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does 3-iodocholic acid interact with bile acid receptors (e.g., FXR, TGR5), and what experimental models best elucidate these mechanisms?

  • Methodological Answer :

  • In vitro assays :
  • Receptor binding : Radioligand displacement assays using 3^3H-labeled bile acids in HEK293 cells transfected with FXR/TGR5 .
  • Signaling pathways : Luciferase reporter assays to measure receptor activation (e.g., FXR-responsive element-driven luciferase) .
  • In vivo models : Knockout mice (FXR/^{-/-}) to confirm receptor-specific effects on lipid metabolism .
  • Data interpretation : Compare EC50_{50} values with native bile acids to assess potency differences .

Q. How should researchers address contradictory findings in 3-iodocholic acid’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Experimental design :
  • Dose-response curves : Test a wide concentration range (1 nM–100 µM) in multiple cell types (e.g., hepatocytes, cancer cells) .
  • Control standardization : Include unconjugated cholic acid and deoxycholic acid as comparators .
  • Mechanistic follow-up :
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic death .
  • ROS measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress contributions .

Q. What novel analytical techniques can resolve 3-iodocholic acid’s stereochemical stability under physiological conditions?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases optimized for bile acid separation .
  • Circular dichroism (CD) : Monitor optical activity changes in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) over 24 hours .
  • Computational modeling : DFT calculations to predict iodine’s steric effects on cholic acid’s conformational flexibility .

Data Presentation and Contradiction Management

Q. How should conflicting data on 3-iodocholic acid’s metabolic effects be analyzed and reported?

  • Methodological Answer :

  • Meta-analysis framework : Systematically aggregate data from peer-reviewed studies, highlighting variables like dosage, exposure duration, and model systems .
  • Sensitivity analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outlier datasets or confounding factors (e.g., interspecies differences) .
  • Transparent reporting : Clearly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) in discussion sections .

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